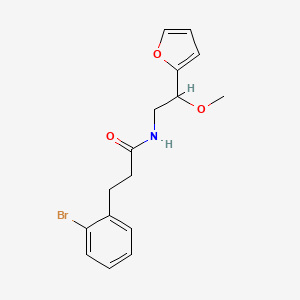
2-(3,5-Dimethylphenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethylphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.269 . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another study describes the synthesis of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors by carbonate aminolysis and isocyanate chemistry .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenyl)pyridin-3-amine” can be inferred from its molecular formula, C13H14N2. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a 3,5-dimethylphenyl group .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
Enantioselective Michael Addition
Chiral amines, including derivatives of 2-(3,5-Dimethylphenyl)pyridin-3-amine, catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This process produces optically active substituted 5-keto aldehydes with good yields and enantioselectivities. The mechanism involves chiral amine activation of the aldehyde and/or the enone, demonstrating the compound's role in asymmetric synthesis (Melchiorre & Jørgensen, 2003).
Polymer Synthesis
Aromatic amine ligands, including pyridine derivatives, were used in highly active catalyst systems for the polymerization of 2,6-dimethylphenol. These systems employed copper(I) chloride and showed the influence of ligand basicity and steric hindrance on polymerization rates, underlining the compound's utility in polymer chemistry (Kim et al., 2018).
Nickel Pincer Complexes
The development of nickel pincer complexes with dimethyl amino and pyrrolidino groups highlights the application of related compounds in enhancing the efficiency of cross-coupling reactions. The structural adjustment from a dimethyl amino group to a pyrrolidino group significantly improved the catalytic activity for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).
Synthesis of Complex Molecules
Heterocyclic Amines Synthesis
The synthesis of 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline and related compounds illustrates the compound's role in creating mutagenic heterocyclic amines. This research provides insights into the reaction mechanism involving aldoses, amino acids, and creatinine, showcasing the chemical versatility of related amines (Milić et al., 1993).
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Utilizing 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This highlights the role of related compounds in facilitating complex heterocyclic syntheses under mild conditions (Khashi et al., 2015).
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-6-10(2)8-11(7-9)13-12(14)4-3-5-15-13/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKHLHHKRNZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)


![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)

![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)